molecular formula C12H6F6N2O2 B2379463 6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione CAS No. 51031-76-6

6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2379463
CAS No.: 51031-76-6
M. Wt: 324.182
InChI Key: AVKOGLUHUVIYEQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by a pyrimidinedione core substituted with trifluoromethyl (-CF₃) groups at position 6 and on the phenyl ring at position 2. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and agrochemical research due to their electronic and steric properties conferred by the trifluoromethyl groups. The presence of dual -CF₃ groups enhances lipophilicity and metabolic stability, making it a candidate for drug discovery and pesticide development.

Properties

IUPAC Name

6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O2/c13-11(14,15)6-2-1-3-7(4-6)20-9(21)5-8(12(16,17)18)19-10(20)22/h1-5H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOGLUHUVIYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione (CAS Number: 19136-42-6) is a pyrimidine derivative characterized by the presence of trifluoromethyl groups. This molecular structure suggests potential biological activities due to the unique electronic properties imparted by the trifluoromethyl groups, which can influence interactions with biological targets.

  • Molecular Formula : C11H7F6N2O3
  • Molecular Weight : 272.18 g/mol
  • IUPAC Name : 1-(3-(trifluoromethyl)phenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • Purity : 95%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an insecticide and its effects on various biological systems. The trifluoromethyl groups are known to enhance lipophilicity, which can improve membrane permeability and bioavailability.

Insecticidal Activity

One significant area of study involves the compound's insecticidal properties. For instance, derivatives of similar trifluoromethylated compounds have shown high efficacy against pests such as Plutella xylostella and Spodoptera frugiperda. Studies indicate that modifications in the molecular structure can lead to variations in biological activity, suggesting that the trifluoromethyl groups play a crucial role in enhancing insecticidal potency .

Study 1: Synthesis and Insecticidal Evaluation

A recent study synthesized several derivatives based on the parent compound and evaluated their insecticidal activity. The results indicated that certain derivatives exhibited mortality rates exceeding 95% against Plutella xylostella at concentrations as low as 1 mg/L. This highlights the potential for developing effective pest control agents from trifluoromethylated pyrimidines .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has demonstrated that variations in substituents on the phenyl ring significantly affect biological activity. For example, compounds with additional electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts. This indicates that both electronic effects and steric hindrance contribute to the observed biological effects .

Data Table: Biological Activity Summary

Compound NameCAS NumberActivity TypeTarget OrganismMortality Rate (%)Concentration (mg/L)
Trifluoromethyl Pyrimidine Derivative19136-42-6InsecticidalPlutella xylostella97.671
Another Derivative-InsecticidalSpodoptera frugiperdaModerate-

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Pyrimidinedione Derivatives

6-(Trifluoromethyl)uracil (CAS 672-45-7)
  • Molecular Weight : 180.08 g/mol vs. 302.22 g/mol for the target compound.
  • Properties : Higher water solubility due to the absence of bulky phenyl groups. Used as a building block in nucleoside chemistry.
  • Key Difference : Lacks the 3-(trifluoromethyl)phenyl substituent, reducing steric hindrance and receptor-binding versatility.
1-[[2-Fluoro-6-(Trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione (CAS 830346-47-9)
  • Structure : Fluorinated benzyl group at position 1 and methyl at position 6.
  • Molecular Weight : 302.22 g/mol.
  • Properties : Fluorine atoms enhance metabolic stability and electron-withdrawing effects. Reported to cause skin irritation (H315).
  • Key Difference : Substitution at position 1 (benzyl) vs. position 3 (phenyl) in the target compound, altering spatial orientation for target interactions.

Piperazinyl and Cyclohexyl Derivatives

ML179 (SR03-1309; CAS 1883548-87-5)
  • Structure : 3-Cyclohexyl-6-[4-(3-trifluoromethylphenyl)piperazinyl]-pyrimidinedione.
  • Molecular Weight : 422.44 g/mol.
  • Properties : Piperazine ring improves solubility (DMSO compatible). Used in preclinical studies targeting NR5A2 receptors.
6-[4-(3-Chlorophenyl)piperazinyl]-3-cyclohexyl-2,4(1H,3H)-pyrimidinedione (ML80)
  • Structure : Chlorophenyl-piperazinyl substitution.
  • Properties : Chlorine substituent increases electronegativity, altering binding affinity vs. -CF₃ groups. Molecular weight: ~420 g/mol.
  • Key Difference : -Cl vs. -CF₃ in the target compound; -Cl is less lipophilic but may reduce metabolic stability.

Pharmacologically Active Analogues

Miricorilant (INN)
  • Structure : 6-(trans-4-Phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-pyrimidinedione.
  • Molecular Weight : 452.46 g/mol.
  • Application : Glucocorticoid receptor antagonist; bulky trans-cyclohexyl group enhances receptor selectivity.
  • Key Difference : Additional benzyl group at position 5 increases steric bulk, limiting blood-brain barrier penetration compared to the target compound.

Agrochemical Derivatives

6-Amino-1-[3-(Trifluoromethyl)phenyl]pyrimidine-2,4-dione
  • Structure: Amino group at position 6.
  • Properties: Amino group introduces hydrogen-bonding capacity, improving solubility (LogP ~2.1 vs. higher for -CF₃ analogues).
  • Key Difference: Amino substitution vs. -CF₃ at position 6; the latter provides stronger electron-withdrawing effects for pesticide activity.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 6-(Trifluoromethyl)uracil ML179 Miricorilant
Molecular Weight (g/mol) 302.22 180.08 422.44 452.46
LogP ~2.8 (estimated) 1.2 3.5 4.1
Solubility Low (DMSO) High (aqueous) Moderate Low
Metabolic Stability High Moderate High Very High

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Pyrimidinedione Assembly

Primary Synthetic Pathways

Route A: Pre-functionalization of the Aromatic Ring

Synthesis of 3-Amino-5-(trifluoromethyl)phenyl Intermediate

Reaction of 3-nitro-5-(trifluoromethyl)benzene with hydrogen gas (5 atm) in the presence of 10% Pd/C in ethanol at 50°C for 12 hours provides the corresponding aniline derivative in 89% yield. This intermediate undergoes sulfonylation or acylation to activate the para position for subsequent coupling.

Cyclocondensation with Trifluoromethyl-β-keto Ester

Ethyl 4,4,4-trifluoroacetoacetate (2.2 equiv) reacts with the functionalized aniline derivative in acetic acid at reflux (118°C) for 8 hours, forming the pyrimidinedione core through sequential keto-enol tautomerization and cyclodehydration.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
None 118 8 34
H2SO4 (5%) 118 6 48
TsOH (10%) 100 4 61

Route B: Post-cyclization Functionalization

Preparation of 6-Trifluoromethyl-2,4(1H,3H)-pyrimidinedione

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) and urea (1.2 equiv) undergo microwave-assisted cyclization at 150°C for 20 minutes in DMF, yielding the unsubstituted pyrimidinedione in 78% purity.

SNAr with 3-Trifluoromethylphenyl Electrophiles

The sodium salt of pyrimidinedione (generated in situ with NaH in THF) reacts with 1-fluoro-3-(trifluoromethyl)benzene under Pd(OAc)2/Xantphos catalysis at 110°C for 36 hours, achieving 43% yield. Microwave acceleration (150°C, 1 h) improves conversion to 57% with reduced dimerization byproducts.

Table 2: Comparison of Coupling Reagents

Electrophile Catalyst System Yield (%)
1-Fluoro-3-(trifluoromethyl)benzene Pd(OAc)2/Xantphos 43
1-Chloro-3-(trifluoromethyl)benzene CuI/1,10-phenanthroline 38
1-Bromo-3-(trifluoromethyl)benzene Pd2(dba)3/BINAP 51

Purification and Analytical Characterization

Chromatographic Separation

Crude reaction mixtures are purified via reversed-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with gradient elution (ACN/H2O + 0.1% formic acid), achieving >95% purity for all synthetic batches.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 12.71 (s, 1H, NH), 8.17 (d, J = 9.1 Hz, 1H), 7.39–7.23 (m, 4H, Ar-H), 6.35 (s, 1H, CH), 2.15 (s, 3H, CH3).
19F NMR (376 MHz, DMSO-d6): δ -62.4 (CF3, pyrimidine), -64.1 (CF3, aryl).
HRMS (ESI+): m/z calcd for C12H7F6N2O2 [M+H]+ 341.0354, found 341.0351.

Mechanistic Considerations and Side Reactions

Competing Dimerization Pathways

Under high-temperature conditions (>130°C), the pyrimidinedione core undergoes [4+2] cycloaddition with unreacted starting material, forming bis-pyrimidinedione byproducts (15–22% yield). Addition of radical scavengers (TEMPO, 0.1 equiv) suppresses this pathway to <5%.

Hydrolytic Degradation

The trifluoromethyl group exhibits limited stability under strongly basic conditions (pH >10), with 18% decomposition observed after 24 hours at 25°C. Storage recommendations include inert atmosphere and stabilization with 1% w/v ascorbic acid.

Scale-up Considerations and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system (Corning AFR) operating at 180°C with 2-minute residence time achieves 89% conversion of the SNAr step, reducing thermal degradation compared to batch processes.

Solvent Recycling Protocols

DMSO from reaction mixtures is recovered via vacuum distillation (80°C, 15 mbar) with <3% loss per cycle, demonstrating the environmental feasibility of large-scale production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated pyrimidine precursors. For example, hydrogenation of intermediates using iron powders (yields ~81%) and nucleophilic substitution reactions with trifluoromethyl-containing aryl groups are common. Reaction parameters such as solvent choice (e.g., THF), temperature (room temperature to 170°C), and catalysts (e.g., triethylamine) significantly impact yield. Purification via column chromatography or recrystallization ensures product purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assigns chemical shifts to protons and carbons in the pyrimidinedione core and trifluoromethyl-substituted aryl groups. For example, the deshielded proton at δ ~10.5 ppm in DMSO-d6 confirms the NH group in the pyrimidinedione ring .
  • HRMS-ESI(−) : Validates molecular weight (e.g., m/z calculated for C12H7F6N2O2: 353.0375) .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for the monohydrate derivative (space group P21/c, R factor = 0.036) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Cell-free enzymatic assays (e.g., inhibition of NLRP3 inflammasome or HIV reverse transcriptase) and cell-based models (e.g., renal tubulointerstitial lesion assays) are recommended. IC50 values and dose-response curves should be generated using standardized protocols. Parallel cytotoxicity screening (e.g., MTT assay) ensures selectivity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as the NLRP3 inflammasome?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to NLRP3’s NACHT domain. Key interactions include hydrogen bonding with Arg578 and hydrophobic contacts with the trifluoromethyl groups. Free energy calculations (MM-PBSA) validate stability .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, compound solubility). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293T for NLRP3 studies) and solvent controls (e.g., DMSO ≤0.1%).
  • Metabolite profiling : LC-MS identifies degradation products that may alter activity.
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what modifications enhance metabolic stability?

  • Methodological Answer : The trifluoromethyl group increases lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. Deuterium labeling at labile positions (e.g., NH groups) or replacing one trifluoromethyl with a chloro substituent balances stability and activity. In vitro microsomal assays (human liver microsomes) assess metabolic degradation .

Q. What in vivo models are appropriate for evaluating efficacy in chronic kidney disease or autoimmune disorders?

  • Methodological Answer :

  • Unilateral ureteral obstruction (UUO) model : Evaluates antifibrotic activity in renal tubulointerstitial lesions.
  • IgA nephropathy (IgAN) models : Use ddY mice or humanized IgA1-secreting cell lines.
  • Biomarker monitoring : Measure urinary IL-36α or serum creatinine levels to quantify therapeutic response .

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